Technical Guide: Mechanism of Action of 1-Benzyl-1-methoxy-3-phenylurea
Technical Guide: Mechanism of Action of 1-Benzyl-1-methoxy-3-phenylurea
The following technical guide details the mechanism of action, synthesis, and experimental utility of 1-Benzyl-1-methoxy-3-phenylurea (CAS: 149281-90-3).
[1]
Executive Summary
1-Benzyl-1-methoxy-3-phenylurea is a specialized N,N′-disubstituted urea derivative featuring a unique N-alkoxy functionality.[1] Unlike canonical diarylureas (e.g., the kinase inhibitor Sorafenib) or simple phenylureas (e.g., the herbicide Diuron), this compound incorporates an N-methoxy-N-benzyl moiety.[1][2]
Its mechanism of action is defined by its role as a pharmacological probe and structural analogue in two primary biological contexts:[1][2]
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Inhibition of Photosystem II (PSII): Acting as a steric variant of the classical phenylurea herbicides (Linuron class), targeting the Q_B binding niche of the D1 protein.[1][2]
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5-Lipoxygenase (5-LOX) Modulation: Serving as a non-chelating analogue to N-hydroxyurea inhibitors (e.g., Zileuton derivatives), used to validate the necessity of metal chelation for enzymatic inhibition.[1][2]
This guide explores the molecular interactions, chemical synthesis, and experimental protocols for this compound.[1][2]
Part 1: Molecular Mechanism of Action[1]
Structural Pharmacophore Analysis
The biological activity of 1-Benzyl-1-methoxy-3-phenylurea is dictated by three structural domains:
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Domain A (Phenyl Ring): Provides π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target binding pocket.[1][2]
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Domain B (Urea Linker): The central carbonyl (C=O) acts as a hydrogen bond acceptor, while the N3-H acts as a hydrogen bond donor.[1][2] Crucially, the N1 position is substituted with a methoxy group , removing the second H-bond donor capability found in standard ureas.[1][2]
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Domain C (N-Methoxy-N-Benzyl Tail): The bulky benzyl group provides hydrophobic occlusion, while the methoxy group alters the electronic profile and prevents metabolic oxidation to the active N-hydroxy species (in the context of LOX inhibition).[1][2]
Pathway 1: Photosystem II Inhibition (Herbicidal Mode)
In the context of agrochemistry, this compound functions as a Hill Reaction inhibitor .[1][2]
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Target: The D1 protein (PsbA) of the Photosystem II reaction center.[1][2]
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Mechanism:
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Displacement: The urea moiety competes with plastoquinone (Q_B) for the binding site.[1][2]
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Blockade: The N-phenyl group stacks with Phe265 of the D1 protein.[1]
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Electron Transport Arrest: By displacing Q_B, the compound interrupts electron flow from Q_A to Q_B, halting photosynthesis and causing oxidative stress via triplet chlorophyll formation.[1][2]
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Role of N-Methoxy: Unlike simple N-methyl ureas (Linuron), the N-benzyl group introduces significant steric bulk, modifying selectivity and reducing potency against certain weed species while potentially enhancing selectivity for others.[1][2]
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Pathway 2: 5-Lipoxygenase (5-LOX) Probing
In medicinal chemistry, N-hydroxyureas are potent 5-LOX inhibitors (anti-inflammatory) because the N-OH group chelates the active site Iron (Fe³⁺).[1][2]
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Mechanism of the Probe: 1-Benzyl-1-methoxy-3-phenylurea replaces the chelating N-OH with a non-chelating N-OMe .[1]
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Utility: If the N-methoxy analogue is inactive , it confirms that the mechanism of the parent N-hydroxy compound is strictly iron chelation .[1] If the N-methoxy analogue retains activity, it indicates the inhibitor acts via allosteric binding or competitive inhibition rather than redox cycling/chelation.[1][2]
Part 2: Chemical Synthesis Mechanism[1][2]
The synthesis of 1-Benzyl-1-methoxy-3-phenylurea is a nucleophilic addition reaction, typically avoiding the unstable N-hydroxy intermediates.[1]
Reaction Scheme
Reagents: Phenyl Isocyanate (Electrophile) + N-Benzyl-O-methylhydroxylamine (Nucleophile).[1][2] Solvent: Dichloromethane (DCM) or Toluene.[1][2] Catalyst: Triethylamine (optional, often not required due to nucleophilicity of the amine).[1][2]
Step-by-Step Mechanism
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Nucleophilic Attack: The lone pair on the nitrogen of N-Benzyl-O-methylhydroxylamine attacks the central electrophilic carbon of Phenyl Isocyanate.[1]
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Charge Transfer: The pi-electrons of the C=N bond in the isocyanate shift to the nitrogen, creating a transient negative charge.[1][2]
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Proton Transfer: The proton from the attacking amine is transferred to the isocyanate nitrogen, restoring neutrality and forming the stable urea linkage.[1][2]
Figure 1: Synthetic pathway for 1-Benzyl-1-methoxy-3-phenylurea via isocyanate addition.
Part 3: Experimental Protocols
Synthesis Protocol (Laboratory Scale)
Objective: Produce high-purity 1-Benzyl-1-methoxy-3-phenylurea for biological assay.
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Preparation: In a flame-dried round-bottom flask, dissolve N-Benzyl-O-methylhydroxylamine (1.0 equiv, e.g., 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
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Addition: Cool the solution to 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise via syringe under an inert atmosphere (Nitrogen or Argon).
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2] The urea product is typically more polar than the starting isocyanate.[2]
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Work-up: Quench with water (5 mL). Extract with DCM (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[2]
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Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane to yield white crystals (Target MP: ~95–100°C).
Photosystem II Inhibition Assay (Standard Protocol)
Objective: Determine the IC50 of the compound against PSII activity.[1][2]
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Thylakoid Isolation: Isolate thylakoids from spinach leaves using standard sucrose gradient centrifugation.[1]
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Reaction Mix: Suspend thylakoids (20 µg chlorophyll/mL) in assay buffer (50 mM Tricine-NaOH, pH 7.8, 100 mM Sorbitol, 5 mM MgCl₂).
-
Dye Addition: Add DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor (60 µM).[1][2]
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Treatment: Add 1-Benzyl-1-methoxy-3-phenylurea (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).
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Illumination: Expose samples to saturating light (Red light, >600 nm) for 30–60 seconds.
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Measurement: Monitor the reduction of DCPIP by measuring absorbance decrease at 590 nm .
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Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Part 4: Comparative Data Summary
| Feature | 1-Benzyl-1-methoxy-3-phenylurea | Linuron (Herbicide Standard) | Hydroxyurea Analogues |
| N1 Substituents | Benzyl, Methoxy | Methyl, Methoxy | Benzyl, Hydroxy |
| N3 Substituent | Phenyl | 3,4-Dichlorophenyl | Phenyl |
| Primary Mode | Steric Probe / Weak PSII Inhibitor | Potent PSII Inhibitor | 5-LOX Inhibitor (Chelator) |
| Metal Chelation | No (Methoxy blocked) | No | Yes (Iron binding) |
| Key Utility | SAR Studies, Negative Control | Agriculture (Weed Control) | Anti-inflammatory Drug Dev |
References
- Chemical Identity & Properties
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Structural Class (Phenylureas)
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Mechanistic Context (N-Hydroxy vs N-Methoxy)
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Synthesis Methodology
